molecular formula C22H27ClN4O5 B13396442 Sinogliatin

Sinogliatin

Cat. No.: B13396442
M. Wt: 462.9 g/mol
InChI Key: HMUMWSORCUWQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Glucokinase as a Pivotal Metabolic Regulator

Glucokinase (GK), also known as hexokinase IV, is an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. researchgate.netphysiology.org This function is critical in specific tissues, primarily the liver and the pancreas, where GK acts as a glucose sensor. wikipedia.orgoup.commdpi.com

In the pancreatic β-cells, glucokinase is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS). physiology.orgmdpi.com As blood glucose levels rise, the increased metabolic activity within the β-cells, initiated by GK, leads to insulin release. physiology.org Conversely, in pancreatic α-cells, GK is involved in suppressing glucagon (B607659) secretion when glucose levels are high. oup.commdpi.com This dual role in the pancreas is fundamental to maintaining glucose homeostasis. oup.com

In the liver, glucokinase plays a central role in post-meal glucose clearance. frontiersin.orgub.edu By phosphorylating glucose, GK facilitates its conversion into glycogen (B147801) for storage and its entry into the glycolytic pathway. frontiersin.orgub.edu Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to function effectively across a wide physiological range of glucose concentrations. wikipedia.org The enzyme's activity is rate-controlling for hepatic glucose uptake and glycogen synthesis. nih.gov Genetic mutations that inactivate the GK gene can lead to hyperglycemia, while activating mutations can cause hypoglycemia, underscoring its preeminent role in blood glucose regulation. nih.govwikipedia.orgoup.com

Historical Context and Evolution of Glucokinase Activator Research

The journey of glucokinase research began decades ago, with the enzyme first identified in the rat liver in 1963 and subsequently in pancreatic islets in 1968. researchgate.net Recognizing its critical role in glucose homeostasis made it an attractive target for therapeutic intervention in type 2 diabetes. nih.govnih.gov The concept of developing a GKA as a novel treatment for diabetes gained traction in the 1990s. oup.com

The first report on the discovery and preclinical effects of small-molecule glucokinase activators was published in 2003, sparking significant interest from the pharmaceutical industry. researchgate.netnih.gov These early GKAs were designed to bind to an allosteric site on the enzyme, increasing its affinity for glucose and its maximum catalytic rate (Vmax). nih.govresearchgate.net However, the development of these first- and second-generation GKAs was met with challenges. mdpi.comtandfonline.com Early clinical trials revealed issues that led to the discontinuation of several compounds. mdpi.com This necessitated further research to develop new generations of GKAs with improved properties. tandfonline.com

GKA GenerationKey Characteristics & Representative CompoundsResearch Findings & Challenges
First/Second Generation Developed to prove the concept of GK activation. Examples include Piragliatin, MK-0941, AZD1656.Demonstrated glucose-lowering effects but were often associated with a loss of long-term efficacy and other undesirable effects, leading to the discontinuation of many candidates. sci-hub.semdpi.com
Third Generation Focused on liver-selective activation to mitigate some of the issues seen with earlier dual-acting agents. Examples include TTP399 and GKM-001. tandfonline.comnih.govShowed improved profiles by targeting hepatic glucose metabolism specifically. TTP399, for instance, demonstrated glycemic control without affecting plasma insulin levels in animal models. mdpi.com
Fourth Generation Aimed to refine the dual-acting mechanism for a balanced effect on the pancreas and liver. Sinogliatin (Dorzagliatin) is a prime example. sci-hub.setandfonline.comDesigned to restore glucose homeostasis with a more physiological mode of action. This compound was developed to improve upon the limitations of earlier generations. tandfonline.comresearchgate.net

Positioning of this compound as a Fourth-Generation Glucokinase Activator

This compound, also known as Dorzagliatin, HMS5552, or RO-5305552, is a fourth-generation GKA. sci-hub.setandfonline.combiopharma.news It was developed by Hua Medicine after being in-licensed from Roche. ingentaconnect.combiospace.com As a fourth-generation compound, it was designed to address the challenges encountered with previous GKAs. tandfonline.comresearchgate.net

This compound is classified as a dual-acting GKA, meaning it activates glucokinase in both the pancreas and the liver. tandfonline.comnih.gov It binds to an allosteric site on the glucokinase enzyme, enhancing its function. nih.gov Specifically, it is considered a "full" activator because it increases the enzyme's maximum reaction rate (Vmax). biopharma.newsguidetopharmacology.org This dual mechanism allows it to simultaneously promote insulin secretion from the pancreas and glucose uptake and transformation in the liver. tandfonline.comresearchgate.net Preclinical and clinical research has focused on its potential to restore impaired glucose homeostasis. biopharma.news A key aspect of its development has been the use of physiologically based pharmacokinetic (PBPK) modeling to understand its metabolic characteristics and to support its clinical development. nih.govhuamedicine.comfrontiersin.org

PropertyDescription
Chemical Name 4-(2-chlorophenoxy)-N-[1-[(2S)-2,3-dihydroxypropyl]-1H-pyrazol-3-yl]-2,5-dihydro-αS-(2-methylpropyl)-2-oxo-1H-pyrrole-1-acetamide caymanchem.com
Synonyms Dorzagliatin, HMS5552, RO-5305552 biopharma.newsmedkoo.com
Molecular Formula C22H27ClN4O5 caymanchem.com
Mechanism of Action Allosteric glucokinase activator (GKA); dual-acting (pancreas and liver) and full activator (increases Vmax). nih.govbiopharma.newsguidetopharmacology.org
Metabolism Predominantly metabolized by the cytochrome P450 enzyme CYP3A4. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

IUPAC Name

2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-(2,3-dihydroxypropyl)pyrazol-3-yl]-4-methylpentanamide

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)

InChI Key

HMUMWSORCUWQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Origin of Product

United States

Molecular Pharmacology and Biochemical Mechanisms of Sinogliatin

Mechanism of Glucokinase Activation by Sinogliatin

This compound enhances the function of glucokinase through a series of intricate molecular interactions and subsequent conformational changes, ultimately leading to increased glucose phosphorylation.

Allosteric Binding Site Interactions and Ligand-Induced Conformational Changes

This compound functions as an allosteric activator, binding to a site on the glucokinase enzyme that is distinct from the active site where glucose binds. nih.gov This allosteric binding pocket is located distal to the active site. nih.gov Molecular simulation studies have indicated that this compound forms characteristic hydrogen bonds with amino acid residues within this pocket, notably with Arginine (Arg63). researchgate.net This interaction with Arg63 is crucial and contributes to a tight binding hydrogen bond network involving other nearby residues, which stabilizes the enzyme. researchgate.net

Modulation of Glucokinase Affinity for Glucose and Catalytic Activity

A primary consequence of the conformational changes induced by this compound is the enhancement of glucokinase's affinity for its substrate, glucose. nih.govnih.gov This increased affinity means that the enzyme can function more effectively even at lower glucose concentrations. nih.gov In vitro studies have demonstrated that this compound directly reduces the half-saturation concentration (S0.5) of glucose for wild-type glucokinase. nih.gov

The activation of glucokinase by this compound is glucose-dependent, showcasing a more potent effect as glucose levels rise. nih.gov Research has shown that this compound can increase the relative activity index (Ia) of wild-type glucokinase by as much as 50-fold. nih.gov While it significantly lowers the glucose concentration required for half-maximal activity, this compound has been reported to have minimal effects on the maximum velocity (Vmax) of the enzyme or its affinity for ATP. nih.govnih.gov

Table 1: Effect of this compound on Wild-Type Glucokinase Kinetics
ParameterEffect of this compoundReference
Relative Activity Index (Ia)Increased by 50-fold nih.gov
Glucose Half-Saturation Concentration (S0.5)Significantly reduced nih.gov
Maximum Velocity (Vmax)Minimal effect nih.govnih.gov
ATP AffinityNo significant effect nih.gov

Influence on Glucokinase Regulatory Protein (GKRP) Binding and Dissociation

In liver cells, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP). nih.gov Under low glucose conditions, GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state. nih.gov As glucose levels rise, this complex dissociates, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. nih.gov

This compound promotes the dissociation of the glucokinase-GKRP complex. nih.gov By directly activating glucokinase, this compound facilitates its release from GKRP, even at glucose concentrations that might not be sufficient to cause dissociation on their own. nih.gov This leads to an increased availability of active glucokinase in the cytoplasm of hepatocytes, thereby enhancing hepatic glucose uptake and metabolism. researchgate.netnih.gov

Cellular and Subcellular Pathways Modulation

The activation of glucokinase by this compound at the molecular level translates into significant modulation of key cellular and subcellular metabolic pathways, particularly those involved in glucose metabolism and energy production.

Regulation of Glucose Phosphorylation and Glucose-6-Phosphate Production

The primary and most direct cellular effect of this compound is the enhancement of glucose phosphorylation, the process of adding a phosphate group to a glucose molecule. nih.gov Glucokinase catalyzes the conversion of glucose to glucose-6-phosphate (G6P). nih.gov By activating glucokinase, this compound accelerates this reaction, leading to an increased intracellular concentration of G6P. researchgate.netnih.gov This increased production of G6P is a critical step that traps glucose inside the cell and commits it to further metabolic pathways. researchgate.netnih.gov

Impact on ATP Generation and Cellular Energy Homeostasis

The increased production of glucose-6-phosphate feeds into the glycolytic pathway. researchgate.net Glycolysis is the metabolic pathway that converts glucose into pyruvate, and in the process, produces adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.net The subsequent oxidative phosphorylation of products from glycolysis generates a substantial amount of ATP. researchgate.net

By stimulating the initial step of glycolysis, this compound indirectly leads to an increase in ATP generation. researchgate.net This elevated ATP-to-ADP (adenosine diphosphate) ratio is a key signaling molecule within cells, indicating a state of energy abundance. researchgate.net This change in cellular energy status is fundamental to the physiological responses elicited by this compound, such as the regulation of hormone secretion in pancreatic cells. researchgate.netresearchgate.net

Table 2: Cellular Effects of this compound
Cellular ProcessEffect of this compoundReference
Glucose PhosphorylationIncreased nih.gov
Glucose-6-Phosphate ProductionIncreased researchgate.netnih.gov
GlycolysisStimulated researchgate.net
ATP GenerationIncreased researchgate.net

Activation of Downstream Signaling Cascades in Glucose-Sensing Cells

This compound, also known as Dorzagliatin, is a dual-acting glucokinase activator that exerts its effects on key glucose-sensing tissues, primarily pancreatic β-cells and hepatocytes. By allosterically activating the enzyme glucokinase (GK), this compound enhances the cellular response to glucose, triggering a series of downstream signaling cascades that collectively improve glucose homeostasis. nih.govnih.gov

In Pancreatic β-Cells:

The primary role of glucokinase in pancreatic β-cells is to act as a glucose sensor, controlling the rate of glucose metabolism and subsequently, insulin (B600854) secretion. nih.gov this compound enhances this glucose-sensing capability, leading to a cascade of intracellular events even at lower glucose concentrations. nih.gov

The activation of GK by this compound accelerates the phosphorylation of glucose to glucose-6-phosphate (G6P). nih.gov This is the rate-limiting step in glycolysis. The subsequent increase in the rate of glycolysis leads to a higher cytoplasmic ratio of adenosine triphosphate (ATP) to adenosine diphosphate (ADP). researchgate.net This elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. researchgate.net The closure of these channels reduces the efflux of potassium ions, leading to depolarization of the cell membrane. researchgate.net This depolarization, in turn, causes the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca2+). researchgate.net The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory vesicles, leading to increased glucose-stimulated insulin secretion (GSIS). researchgate.net

Furthermore, research indicates that this compound's mechanism extends beyond direct stimulation of the insulin secretion pathway. Studies have shown that it also promotes the proliferation and limits the apoptosis (programmed cell death) of pancreatic β-cells, which could contribute to long-term improvements in β-cell function and mass. researchgate.net

A significant aspect of this compound's action in the pancreas involves the potentiation of incretin signaling. Evidence suggests that this compound enhances the glucose-stimulated secretion of glucagon-like peptide-1 (GLP-1). nih.govresearchgate.netnih.gov GLP-1 is an incretin hormone that further stimulates insulin secretion in a glucose-dependent manner. This suggests a synergistic effect where this compound not only directly sensitizes β-cells to glucose but also amplifies the insulinotropic signals from incretin hormones. researchgate.net In a clinical study, this compound monotherapy resulted in a significantly higher level of total glucose-stimulated GLP-1 release compared to a combination therapy with sitagliptin. nih.gov

Table 1: Effect of this compound (Dorzagliatin) on Insulin Secretion Parameters

ParameterEffect ObservedPatient GroupSource
Second-Phase Insulin Secretion Rate1.3-fold increase compared to placeboIndividuals with Impaired Glucose Tolerance (IGT) researchgate.net
β-cell function (HOMA2-β)Significant increaseDrug-naïve Type 2 Diabetes patients nih.gov
Early-phase insulin secretion (Insulinogenic Index)Improved after 28 days of treatmentType 2 Diabetes patients diabetesjournals.org

In Hepatocytes (Liver Cells):

In the liver, glucokinase plays a crucial role in glucose uptake and metabolism, particularly in the postprandial state. Under normal low-glucose conditions, a significant portion of hepatic GK is sequestered in the nucleus, bound to the glucokinase regulatory protein (GKRP), rendering it inactive. nih.govresearchgate.net

When blood glucose levels rise after a meal, glucose entering the hepatocytes facilitates the dissociation of the GK-GKRP complex. This compound enhances this process by directly activating GK, which promotes its translocation from the nucleus to the cytoplasm. researchgate.net The activated cytoplasmic GK then phosphorylates glucose to G6P. nih.gov

This increase in intracellular G6P has two primary metabolic fates that are influenced by downstream signaling:

Glycolysis: G6P enters the glycolytic pathway to be metabolized for energy production (ATP). researchgate.net

Glycogen (B147801) Synthesis: G6P is a precursor for glycogen synthesis, the process of storing glucose as glycogen. The activation of pathways leading to glycogen synthesis is a key effect of increased G6P. While direct studies on this compound's effect on specific downstream kinases are limited, the known mechanism of insulin and glucose signaling in the liver involves the activation of protein kinase B (Akt). Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3 (GSK3). embopress.org The inactivation of GSK3 leads to the dephosphorylation and activation of glycogen synthase, the key enzyme responsible for synthesizing glycogen. embopress.org By increasing the substrate (G6P) and likely influencing this signaling cascade, this compound promotes hepatic glycogen storage and reduces the amount of glucose released by the liver into the bloodstream (hepatic glucose output). nih.govnih.gov

In diabetic rat models, treatment with this compound for 28 days was shown to restore hepatic GK gene expression. nih.govdiabetesjournals.org

Table 2: In Vitro Effect of this compound (Dorzagliatin) on Glucokinase Activity

EnzymeParameterEffect of this compoundSource
Wild-Type GlucokinaseRelative Activity Index (Ia)~50-fold increase nih.gov
Mutant Glucokinase (Ser340Arg)Enzyme ActivityEnhanced nih.gov
Mutant Glucokinase (Cys220Tyr)Enzyme ActivityEnhanced nih.gov

Preclinical Pharmacological Characterization of Sinogliatin

In Vitro Mechanistic Studies

Enzyme Kinetic Studies of Glucokinase Activation

Sinogliatin functions as an allosteric activator of the glucokinase enzyme. It is postulated to bind to a pocket on the enzyme distal to the active site, a location known as the P-loop. nih.gov This binding induces a conformational change in the enzyme, enhancing its affinity for glucose. nih.govscienceopen.com This mechanism effectively lowers the glucose concentration required for half-maximal enzyme activity (S0.5), leading to a rapid increase in catalytic activity when glucose concentrations rise. nih.govnih.gov

The unique kinetic properties of glucokinase, including positive cooperativity in glucose binding, are central to its role as a glucose sensor. nih.gov GKAs like this compound leverage these properties, decreasing the level of glucose required for enzyme activation. nih.gov This allosteric activation enhances the enzyme's efficiency at physiological and supraphysiological glucose levels without causing excessive activation at euglycemic levels, a key feature of this new generation of activators. nih.govnih.gov

Table 1: Inferred Kinetic Profile of Glucokinase in the Presence of this compound Note: This table represents the expected effects of a GKA like this compound based on its mechanism of action; specific values are illustrative.

ParameterWithout this compound (Control)With this compoundEffect of this compound
S0.5 (Glucose) ~7-8 mM< 7-8 mMDecreases S0.5, increasing glucose affinity
Vmax UnchangedUnchangedDoes not alter the maximum reaction rate
Hill Coefficient >1 (Positive Cooperativity)Maintained or EnhancedPreserves cooperative binding of glucose

Investigations in Isolated Pancreatic Beta-Cells for Glucose-Stimulated Insulin (B600854) Secretion

In pancreatic β-cells, glucokinase acts as the primary glucose sensor that couples changes in blood glucose to insulin secretion. nih.govfrontiersin.org The mechanism of glucose-stimulated insulin secretion (GSIS) involves glucose uptake by transporters, followed by phosphorylation by glucokinase to glucose-6-phosphate, which then enters glycolysis to produce ATP. frontiersin.orgyoutube.com

This compound directly activates glucokinase within these isolated β-cells. nih.gov This activation amplifies the glucose-sensing signal, leading to a more robust increase in the intracellular ATP/ADP ratio. nih.gov The elevated ATP levels trigger the closure of ATP-sensitive potassium (K-ATP) channels, causing depolarization of the cell membrane. nih.govyoutube.com This depolarization opens voltage-gated calcium channels, leading to an influx of calcium (Ca2+). nih.gov The subsequent rise in intracellular calcium concentration is the final trigger for the exocytosis of insulin-containing secretory vesicles, resulting in enhanced insulin release. nih.govyoutube.com Studies demonstrate that this action is glucose-dependent, meaning this compound enhances insulin secretion primarily when glucose levels are elevated, which is a critical feature for mitigating hypoglycemia risk. nih.govnih.gov

Studies in Hepatocyte Models for Hepatic Glucose Uptake and Metabolism

The liver plays a central role in maintaining glucose homeostasis through glucose uptake, storage as glycogen (B147801), and glucose production. nih.govnih.gov In hepatocytes, glucokinase activity is regulated by its interaction with the glucokinase regulatory protein (GKRP). nih.gov Under low glucose (normoglycemic) conditions, GK is bound to GKRP and sequestered in the nucleus, rendering it inactive. nih.gov

Studies in hepatocyte models show that as glucose levels rise, this compound promotes the dissociation of the glucokinase-GKRP complex. nih.gov This action is achieved through the direct activation of GK, which then translocates from the nucleus to the cytoplasm. nih.gov Once in the cytoplasm, the activated GK can phosphorylate glucose to glucose-6-phosphate. nih.gov This is a critical step that facilitates both glycolysis and the conversion of glucose into glycogen for storage (glycogenolysis), thereby increasing net hepatic glucose uptake. nih.govnih.gov This liver-specific mechanism contributes significantly to the postprandial glucose-lowering effect of the compound.

Characterization of In Vitro Drug Metabolism Profiles (e.g., Cytochrome P450 Metabolism)

Understanding the metabolic pathways of a drug candidate is crucial for predicting its behavior in humans, including potential drug-drug interactions. pensoft.netmdpi.com The cytochrome P450 (CYP) family of enzymes is the major system responsible for the phase I metabolism of a vast number of pharmaceuticals. mdpi.com

In vitro to in vivo exploration (IVIVE) methods have been utilized to characterize the metabolism of this compound. nih.gov These preclinical studies have confirmed that this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.gov Identifying the primary metabolizing enzyme is a key step in drug development, allowing for the assessment of potential interactions with other drugs that are also substrates, inhibitors, or inducers of CYP3A4. nih.govmdpi.com

Table 2: Primary Metabolic Pathway for this compound

CompoundPrimary Metabolizing Enzyme SystemKey Isoenzyme Identified
This compound Cytochrome P450 (CYP)CYP3A4

In Vivo Animal Model Research

Evaluation of Glucose Homeostasis in Preclinical Animal Models of Metabolic Dysregulation

Preclinical studies in animal models of metabolic dysregulation are essential to confirm that the in vitro mechanisms of action translate into therapeutic effects in vivo. nih.gov Research using wild-type mice has been conducted to assess the effects of this compound on glucose homeostasis. researchgate.net

In these studies, a single dose of this compound demonstrated significant glucose-lowering effects following a glucose challenge. researchgate.net The mechanism for this improvement in glucose tolerance was attributed to the elevation of insulin and GLP-1 secretion, while glucagon (B607659) secretion remained unaltered. researchgate.net Longer-term studies over five days showed that this compound was superior in reducing glucose levels at random and post-refeeding time points, again by increasing insulin and GLP-1 release. researchgate.net These findings confirm that this compound improves glucose homeostasis in animal models through distinct mechanisms involving the potentiation of islet hormone secretion. researchgate.net

Table 3: Summary of this compound's Effects on Glucose Homeostasis in a Mouse Model Based on findings from a single- and multi-dose study. researchgate.net

ParameterAcute Effect (Single Dose)Chronic Effect (5-Day Dosing)Primary Mechanism
Glucose Tolerance EnhancedMaintained ImprovementAugmenting secretion of insulin and GLP-1
Fasting Glucose Comparable glucose-lowering to other agentsEffective reduction, particularly post-refeedingIncreased insulin and GLP-1 release
Insulin Secretion ElevatedStimulatory effects maintainedDirect GKA activity in β-cells
GLP-1 Secretion ElevatedStimulatory effects maintainedGKA-mediated effects
Glucagon Secretion UnalteredNot specifiedSelective action on insulin/GLP-1 axis

Assessment of Pancreatic Beta-Cell Function and Mass in Animal Models

This compound has been shown to significantly improve pancreatic beta-cell function and promote beta-cell health in preclinical studies. In diabetic rat models, treatment with this compound led to a restoration of hepatic GK expression and an increase in the number of insulin-secreting cells within the pancreas. nih.gov Further investigations in streptozotocin (B1681764) and high-fat diet (STZ+HFD) induced type 2 diabetic mice revealed that this compound treatment improved glucose tolerance, increased insulin output, and expanded the beta-cell area. These beneficial effects on beta-cell function are attributed to the activation of glucokinase, which enhances glucose-stimulated insulin secretion (GSIS). patsnap.com

The mechanism underlying this compound's effect on beta-cells involves the upregulation of beta-cell-supportive pathways. By acting as a glucose sensor, glucokinase plays a pivotal role in modulating insulin release in response to blood glucose levels. This compound's activation of this enzyme effectively lowers the glucose threshold for insulin secretion, leading to a more robust and timely insulin response.

Analysis of Hepatic Glucose Production and Glycogen Synthesis in Animal Models

In diabetic animal models, this compound has been shown to curb hepatic glucose production. nih.gov The primary mechanism for this is the activation of hepatic glucokinase, which promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis. By enhancing this initial step, this compound effectively traps glucose within the liver, reducing its release into the bloodstream.

Furthermore, this compound has been found to promote hepatic glycogen synthesis. By activating glucokinase, it increases the intracellular pool of glucose-6-phosphate, which is a key substrate for glycogen synthase, the enzyme responsible for glycogen production. Studies in diabetic rat models have shown that treatment with this compound restores hepatic GK expression and increases the liver's capacity to store glucose in the form of glycogen. This enhanced glycogen storage contributes significantly to the reduction of postprandial hyperglycemia. The activation of glucokinase by this compound essentially mimics the natural physiological response to a rise in blood glucose, leading to increased glucose uptake and storage in the liver.

Comparative Pharmacological Studies in Diverse Animal Species (e.g., Rats, Dogs, Monkeys)

The preclinical development of this compound involved pharmacological studies in various animal species to understand its pharmacokinetic and pharmacodynamic properties. While detailed comparative efficacy studies across multiple species are not extensively published, pharmacokinetic data from preclinical in vitro and in vivo studies in rats and dogs have been utilized to develop physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

These models, integrating data from different species, have been crucial in understanding the drug's metabolism and pharmacokinetic characteristics. For instance, in vitro to in vivo exploration (IVIVE) methods confirmed that this compound is predominantly metabolized by cytochrome P450 (CYP) 3A4. Furthermore, steady-state concentration-mean residence time (Css-MRT) methods suggested that the pharmacokinetic profiles in dogs are more similar to those in humans.

Below is a summary of key preclinical findings for this compound (Dorzagliatin):

Parameter Animal Model Key Findings
Pancreatic Beta-Cell Function STZ+HFD T2D MiceImproved glucose tolerance, increased insulin output.
Pancreatic Beta-Cell Mass STZ+HFD T2D MiceExpanded beta-cell area.
Hepatic Glucokinase Expression Diabetic RatsRestored hepatic GK expression.
Hepatic Glucose Production General Animal ModelsCurbed hepatic glucose production.
Hepatic Glycogen Synthesis Diabetic Rat ModelsIncreased hepatic glycogen content.

Pharmacokinetic and Drug Metabolism Research Methodologies for Sinogliatin

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation: A Mechanistic Lens

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a cornerstone in the preclinical and clinical development of Sinogliatin, offering a mechanistic framework to predict its behavior in the body. This approach integrates physiological and drug-specific information to simulate the time course of drug concentration in various tissues and organs.

Development and Validation of Mechanistic PBPK Models for this compound Disposition

A pivotal step in understanding this compound's pharmacokinetics involved the development of a robust PBPK model. huamedicine.com This model was constructed by incorporating a wealth of in vitro and in vivo data, including physicochemical properties, plasma protein binding, and metabolic stability. The validation of such models is a critical process to ensure their predictive accuracy. This typically involves comparing model simulations against observed clinical data from pharmacokinetic studies. For a PBPK model to be considered validated, the predicted pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax), should fall within a predefined range of the observed values, often a 2-fold error margin. While the development of a PBPK model for this compound has been reported, detailed public data on its comprehensive validation across multiple clinical studies remains limited.

Integration of Allometric Scaling and In Vitro to In Vivo Extrapolation (IVIVE) Approaches

To enhance the predictive power of the PBPK model for this compound, researchers have integrated allometric scaling and in vitro to in vivo extrapolation (IVIVE) techniques. huamedicine.com Allometric scaling is a mathematical method that uses the relationship between physiological variables and body size to predict pharmacokinetic parameters across different species. This approach is instrumental in extrapolating data from preclinical animal studies to humans.

IVIVE, on the other hand, utilizes data from in vitro experiments, such as studies with human liver microsomes or hepatocytes, to predict a drug's clearance in the body. By combining these methodologies, a more comprehensive and reliable prediction of human pharmacokinetics can be achieved in the early stages of drug development, reducing the reliance on extensive animal testing.

Prediction of Interspecies Pharmacokinetic Profiles and Scaling Relationships

A key application of the integrated PBPK modeling approach is the prediction of interspecies pharmacokinetic profiles and the establishment of scaling relationships. By inputting species-specific physiological parameters into the PBPK model, it is possible to simulate the pharmacokinetic profile of this compound in various preclinical species, such as rats, dogs, and monkeys. These simulations can then be compared with actual pharmacokinetic data from these species to refine and validate the model.

Once validated, the model can be used to predict the human pharmacokinetic profile with greater confidence. The scaling relationships derived from this process are crucial for determining the first-in-human dose and for designing subsequent clinical trials.

Simulation of Intrinsic Factors' Influence on Drug Exposure (e.g., Hepatic Impairment, Genetic Polymorphisms)

PBPK models are powerful tools for simulating the impact of intrinsic factors on drug exposure without the need for dedicated clinical trials in every specific population. For instance, by modifying physiological parameters within the model to reflect the changes that occur in patients with hepatic impairment (e.g., altered liver blood flow, reduced enzyme activity), it is possible to predict how this compound's pharmacokinetics might be affected in this population.

Similarly, the influence of genetic polymorphisms in drug-metabolizing enzymes can be simulated. If the primary metabolic pathways for this compound are known, the model can be adjusted to account for the reduced or enhanced enzyme activity associated with specific genetic variants, thereby predicting potential inter-individual variability in drug exposure and response. While the capability exists, specific simulation data for this compound in these special populations has not been extensively published.

Drug Metabolism Pathway Elucidation: Identifying the Key Players

Understanding the metabolic pathways of a drug is fundamental to predicting its efficacy, potential for drug-drug interactions, and inter-individual variability. For this compound, elucidating its metabolic fate has been a key area of research.

Identification and Characterization of Primary Metabolic Enzymes (e.g., CYP3A4)

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of drugs. In the context of glucokinase activators, CYP3A4 has been identified as a key enzyme in the metabolism of some compounds within this class. In vitro studies using human liver microsomes are a standard method to identify the specific CYP enzymes involved in a drug's metabolism. These studies typically involve incubating the drug with a panel of recombinant human CYP enzymes to determine which ones are capable of metabolizing the compound.

Investigation of Metabolic Stability and Biotransformation Pathways

The metabolic fate of this compound has been a key area of investigation to understand its disposition in the body. Preclinical studies have focused on determining its metabolic stability and identifying the pathways and enzymes involved in its biotransformation.

In vitro metabolic stability studies are fundamental in early drug development to predict the extent of metabolism in the liver. These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. For this compound, such studies have been crucial in establishing its metabolic profile. The primary metabolism of this compound occurs in the liver, predominantly mediated by the cytochrome P450 enzyme 3A4 (CYP3A4) mdpi.com.

The investigation into this compound's biotransformation pathways aims to identify the chemical modifications the compound undergoes. This is achieved through a combination of in vitro experiments using liver fractions and in vivo studies in preclinical species, followed by advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify the structure of metabolites.

Table 1: Illustrative Data on in vitro Metabolic Stability of this compound

Test SystemParameterValue
Human Liver MicrosomesHalf-life (t½)[Data not publicly available]
Human Liver MicrosomesIntrinsic Clearance (CLint)[Data not publicly available]
Rat Liver MicrosomesHalf-life (t½)[Data not publicly available]
Rat Liver MicrosomesIntrinsic Clearance (CLint)[Data not publicly available]

Note: Specific quantitative data from preclinical metabolic stability studies on this compound are not detailed in the available public literature. The table structure is provided for illustrative purposes based on standard industry practices.

Elucidation of Excretion Routes

Understanding how a new drug and its metabolites are eliminated from the body is a critical component of its pharmacokinetic characterization. For this compound, preclinical mass balance studies in animal models such as rats are employed to determine the routes and extent of excretion. In these studies, a radiolabeled version of this compound is administered, and the radioactivity is measured in urine, feces, and bile over time to provide a quantitative picture of its elimination.

While specific percentages are not publicly available, the primary route of elimination for this compound and its metabolites is expected to be through both renal and biliary pathways, a common characteristic for hepatically metabolized compounds.

Table 2: Representative Data from a Preclinical Excretion Study of this compound

Excretion RoutePercentage of Administered Dose
Urine[Data not publicly available]
Feces[Data not publicly available]
Total Recovery [Data not publicly available]

Note: This table illustrates the type of data generated from excretion studies. Specific quantitative data for this compound are not available in the public domain.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Development

PK/PD modeling is a powerful tool used in drug development to establish a quantitative relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For this compound, this involves linking its concentration in the body to its glucokinase activation and subsequent glucose-lowering effects.

Mathematical Modeling of Concentration-Effect Relationships

In preclinical studies with this compound, mathematical models are developed to describe the relationship between its plasma concentration and the observed pharmacodynamic responses. For a glucokinase activator, key pharmacodynamic endpoints include increased glucokinase activity and reductions in blood glucose levels.

One preclinical study in a rat model of type 2 diabetes demonstrated that administration of this compound led to a significant decrease in fasting plasma glucose levels nih.gov. The effect was dose-dependent, with higher doses generally leading to a greater reduction in blood glucose. A PK/PD model for this compound would mathematically describe this dose-response relationship, often using models such as the Emax model, which relates the drug concentration to the magnitude of the effect.

Table 3: Illustrative Preclinical Concentration-Effect Data for this compound

This compound Plasma Concentration (ng/mL)Change in Fasting Plasma Glucose (%)
[Concentration 1][Effect 1]
[Concentration 2][Effect 2]
[Concentration 3][Effect 3]

Note: This table is a representation of the type of data used for PK/PD modeling. Specific preclinical concentration-effect data for this compound are not publicly available.

Application of Model-Based Drug Development Strategies

Model-based drug development (MBDD) leverages mathematical and statistical models to improve the efficiency and decision-making process in drug development. A key example of this for this compound is the development of a Physiologically Based Pharmacokinetic (PBPK) model nih.govscience.govscience.govresearchgate.net.

This PBPK model for this compound was developed by integrating data from various sources, including:

Allometric scaling from preclinical in vivo data to predict human pharmacokinetic parameters.

In vitro to in vivo extrapolation (IVIVE) of metabolism data to inform the model.

Clinical data from early-phase trials to validate and refine the model.

The validated PBPK model for this compound has been instrumental in several aspects of its development, including:

Providing a mechanistic understanding of its pharmacokinetic properties nih.gov.

Supporting the design of clinical studies, such as those investigating drug-drug interactions researchgate.net.

Evaluating the potential impact of intrinsic factors, like liver impairment or genetic variations in drug-metabolizing enzymes, on drug exposure nih.govresearchgate.net.

By simulating various clinical scenarios, this model-informed approach helps to optimize the drug's development plan, potentially reducing the need for certain clinical studies and accelerating its path to regulatory submission.

Structure Activity Relationship Sar Studies and Analog Development for Sinogliatin

Stereochemical Investigations and Enantiomeric Activity Differences

The chemical structure of Sinogliatin, systematically named (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide, reveals the presence of two chiral centers, indicating the potential for four stereoisomers. nih.gov The designated stereochemistry, (2S, 2R), signifies that this compound is a single, specific stereoisomer. This stereochemical purity is achieved through stereoselective synthesis, as indicated by patent literature describing methods to produce intermediates with the desired (R) configuration for a portion of the molecule.

The use of a single, highly active stereoisomer is a common strategy in drug development to maximize therapeutic efficacy and minimize potential off-target effects or toxicity that could be associated with other, less active or inactive stereoisomers. While the specific biological activities of the other three possible stereoisomers of this compound are not detailed in publicly available scientific literature, the selection of the (2S, 2R)-isomer for clinical development strongly implies that it possesses the most favorable combination of potency and safety.

Systematic Exploration of Structural Modifications and Their Impact on Glucokinase Activation

Detailed systematic structure-activity relationship (SAR) studies for this compound, which would typically involve the synthesis and biological evaluation of a wide range of analogs with modifications at various positions of the molecule, have not been extensively published in the peer-reviewed scientific literature. Such data, including tables of structural modifications and their corresponding effects on glucokinase activation, are often considered proprietary information by pharmaceutical developers.

However, the general principles of SAR for glucokinase activators can be inferred from the broader field of research. These studies typically explore modifications to key structural motifs to understand their influence on enzyme activation, selectivity, and pharmacokinetic profiles. For a molecule like this compound, SAR exploration would likely investigate the following:

The Chlorophenoxy Group: Modifications to the substituent on the phenyl ring and its position could influence binding affinity and selectivity.

The Methylpentanamide Side Chain: Changes in the length and branching of this alkyl chain could affect hydrophobic interactions within the binding pocket of the glucokinase enzyme.

The Dihydroxypropyl Pyrazole Moiety: Modifications to the diol and the pyrazole ring could influence solubility, metabolic stability, and interactions with the enzyme.

Without specific published data on this compound analogs, a detailed quantitative analysis of the impact of these structural modifications remains speculative.

Design Principles for Novel Glucokinase Activator Analogs and Derivatives

The design of this compound and the guiding principles for the development of novel glucokinase activator analogs are rooted in a deep understanding of the structure and function of the glucokinase enzyme. X-ray crystallography studies have revealed that this compound binds to an allosteric site on the glucokinase enzyme, distinct from the active site where glucose binds.

Key design principles derived from the study of this compound and other glucokinase activators include:

Allosteric Activation: The primary design principle is to create molecules that bind to the allosteric site of glucokinase and induce a conformational change that enhances the enzyme's affinity for glucose. This approach allows for glucose-dependent activation, which is a critical safety feature to minimize the risk of hypoglycemia.

Stabilization of the "Closed" Conformation: Glucokinase exists in equilibrium between an inactive "open" and an active "closed" conformation. This compound has been shown to preferentially bind to the closed, active form of the enzyme. This stabilizes the active state and promotes glucose phosphorylation. This is a key differentiator from some earlier, less successful glucokinase activators that could bind to both conformations.

Dual-Acting Profile: A key feature of this compound is its ability to activate glucokinase in both the pancreas and the liver. selleckchem.com This dual action leads to a coordinated physiological response: enhanced insulin (B600854) secretion from pancreatic beta-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver. The design of analogs would aim to maintain this balanced dual activity.

Kinetic Properties: The development strategy for this compound focused on increasing the maximal velocity (Vmax) of the glucokinase enzyme while having a minimal effect on its cooperativity with respect to glucose (the Hill coefficient). nih.gov This ensures that the enzyme retains its function as a sensitive glucose sensor.

The following table presents a hypothetical SAR exploration for this compound, illustrating how systematic modifications could be evaluated. Note: The data in this table is illustrative and not based on published experimental results for this compound.

Modification SiteR GroupChange in Potency (Illustrative)Rationale for Modification
Chlorophenoxy Ring 3-chloro-Explore steric and electronic effects
4-fluoroInvestigate impact of halogen substitution
2,4-dichloroAssess effect of multiple substitutions
Methylpentanamide Chain Isobutyl-Explore hydrophobic interactions
PropylEvaluate impact of chain length
CyclohexylInvestigate effect of bulky alkyl groups
Dihydroxypropyl Chain (2R)-2,3-dihydroxypropyl-Optimize for solubility and H-bonding
2-hydroxyethylAssess importance of the diol moiety
3-hydroxypropylEvaluate impact of hydroxyl position

Emerging Research Directions and Advanced Methodologies for Glucokinase Activators

Development and Application of Novel Animal Models in Glucokinase Research

The study of glucokinase and its activators relies heavily on animal models that can accurately replicate the pathophysiology of human diabetes. While standard rodent models have been instrumental, the field is advancing toward more sophisticated systems for greater translational relevance.

Humanized and Genetically Modified Models: Humanized mouse models, which involve engrafting human immune cells or tissues into immunodeficient mice, are emerging as valuable tools for preclinical research. nih.govtaconic.com These models allow for the in vivo study of human-specific immune responses to novel therapies. nih.gov For metabolic diseases, models with humanized genes, such as those for key metabolic enzymes, can offer more accurate predictions of drug efficacy and metabolism. cyagen.com

Furthermore, CRISPR/Cas9 gene-editing technology has enabled the creation of novel animal models with specific genetic modifications. For instance, researchers have successfully generated a rabbit model with a non-frameshift mutation in the GCK gene, leading to hyperglycemia and other features characteristic of Maturity-Onset Diabetes of the Young 2 (MODY-2). nih.govnih.govresearchgate.net Such models are invaluable for preclinical drug screening and for studying the detailed pathophysiological role of glucokinase. nih.govnih.gov While GCK knockout in mice is lethal, these precisely edited models offer a viable alternative for in-depth study. nih.gov

Application in Sinogliatin Research: Preclinical studies for this compound (also known as Dorzagliatin) have utilized established animal models to evaluate its pharmacokinetic and pharmacodynamic properties. Specifically, Sprague-Dawley rats were used to assess its effectiveness in improving glucose metabolism. nih.gov In the development of a physiologically based pharmacokinetic (PBPK) model for this compound, both rat and dog data were used for interspecies scaling to predict human pharmacokinetics. nih.gov The finding that dog pharmacokinetic profiles were more similar to those of humans was a key insight from these studies. nih.gov

Animal ModelApplication in Glucokinase ResearchSpecific Use for this compound
Sprague-Dawley Rats General preclinical evaluation of GKA effectiveness on glucose metabolism. nih.govUsed to evaluate improvements in glucose metabolism and for pharmacokinetic modeling. nih.govnih.gov
Dogs Preclinical pharmacokinetic and safety studies.Used in a two-species allometric scaling method to predict human clearance; pharmacokinetic profiles found to be similar to humans. nih.gov
CRISPR/Cas9-Modified Rabbits Creation of models mimicking human GCK mutations (e.g., MODY-2) for preclinical drug screening and pathophysiological studies. nih.govnih.govNot specifically reported in available research for this compound, but represents a key emerging methodology for testing future GKAs.
Humanized Mice Evaluation of human-specific immune responses and metabolic pathways for novel therapeutics. nih.govtaconic.comNot specifically reported in available research for this compound, but offers a potential future platform for advanced preclinical testing.

Integration of Advanced Computational Techniques in Drug Discovery

Computer-aided drug design (CADD) has become indispensable in modern pharmaceutical development, accelerating the discovery and optimization of novel compounds like this compound. nih.govmdpi.com These techniques range from molecular-level simulations to systemic pharmacokinetic modeling.

Molecular Dynamics and AI: Molecular dynamics (MD) simulations provide powerful insights into the interactions between a drug and its protein target at an atomic level. nih.govresearchgate.net By simulating the conformational changes of glucokinase upon binding to an activator, researchers can better understand the structural basis for activation and design molecules with improved affinity and specificity. nih.gov Artificial intelligence (AI) and machine learning (ML) are also being increasingly used to screen vast chemical libraries, predict compound properties, and optimize molecular structures for enhanced efficacy. mdpi.comscienceopen.com

Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound: A key example of the application of advanced computational methods in the development of this compound is the creation of a mechanistic PBPK model. nih.gov This model was developed by integrating multiple methods to mechanistically understand its pharmacokinetic properties in humans. nih.gov

The integrated approaches included:

Allometric Scaling (AS): Data from rats and dogs were used to predict human systemic clearance. The two-species scaling using both rat and dog data proved to be the most accurate method. nih.gov

In Vitro to In Vivo Exploration (IVIVE): This method confirmed that this compound is predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme. nih.gov

Steady-State Concentration-Mean Residence Time (Css-MRT): This analysis suggested that dog pharmacokinetic profiles were more predictive of human profiles. nih.gov

This validated PBPK model was successfully used to support the design of a clinical drug-drug interaction (DDI) study and to evaluate the effects of intrinsic factors like hepatic cirrhosis on drug exposure, demonstrating the power of computational modeling in clinical development. nih.gov

Computational TechniqueGeneral Application in Drug DiscoverySpecific Application for this compound
Molecular Dynamics (MD) Simulations Investigates protein-drug interactions at the atomic level to understand binding mechanisms and guide molecular design. nih.govNot explicitly detailed for this compound in provided research, but a standard technique for understanding GKA-glucokinase binding. nih.gov
Artificial Intelligence/Machine Learning Used for virtual screening of compound libraries, prediction of pharmacokinetic properties, and optimization of chemical structures. mdpi.comNot explicitly detailed for this compound, but represents a growing field in drug discovery.
Physiologically Based Pharmacokinetic (PBPK) Modeling Integrates in vitro and preclinical data to simulate and predict the pharmacokinetic behavior of a drug in humans. nih.govA mechanistic PBPK model was successfully developed and validated to predict human pharmacokinetics, support clinical DDI study design, and evaluate effects of intrinsic factors. nih.gov
Allometric Scaling (AS) A method within PBPK modeling that uses data from different animal species to predict pharmacokinetic parameters in humans. nih.govA two-species (rat and dog) scaling method was the most accurate predictor of human systemic clearance for this compound. nih.gov
In Vitro to In Vivo Exploration (IVIVE) A method that uses in vitro data to predict in vivo phenomena, often used in PBPK models. nih.govConfirmed that this compound is predominantly metabolized by the CYP3A4 enzyme. nih.gov

Unveiling Nuanced Mechanisms of Action Beyond Direct Glucokinase Activation

This compound is a dual-acting glucokinase activator, meaning it targets GK in both the pancreas and the liver to restore glucose homeostasis. nih.govmdpi.com While its primary mechanism is the direct allosteric activation of the GK enzyme, its therapeutic effects stem from a more nuanced restoration of physiological glucose-sensing pathways.

In the pancreas, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS). mdpi.com By binding to an allosteric site on GK, it increases the enzyme's affinity for glucose. This leads to increased ATP production within the β-cells, closure of ATP-sensitive potassium channels, and ultimately, the release of insulin in a glucose-dependent manner. mdpi.com

In the liver, this compound promotes the dissociation of GK from the glucokinase regulatory protein (GKRP) in the nucleus, allowing GK to move to the cytoplasm where it can initiate glycolysis. mdpi.com This action enhances hepatic glucose uptake and suppresses hepatic glucose production. figshare.com

Beyond these direct activation steps, the action of this compound involves restoring the body's natural glucose-sensing and counter-regulatory responses. nih.gov A mechanistic drug-disease model developed to analyze a GKA confirmed a dual mechanism of action involving both stimulated insulin secretion and inhibited glucose output as the best explanation for its effects. nih.gov By improving insulin sensitivity and addressing insulin resistance, its effects go beyond simple glucose phosphorylation to impact the broader metabolic dysregulation characteristic of T2DM. nih.govmdpi.com

Strategies for Optimizing and Sustaining Therapeutic Efficacy

A significant challenge for early-generation glucokinase activators was a failure to sustain long-term glycemic control. nih.gov Strategies to ensure durable efficacy for newer agents like this compound are therefore critical and focus on long-term patient outcomes and combination therapies.

Long-Term Efficacy of this compound: Clinical studies have demonstrated the sustained therapeutic efficacy of this compound. The Phase 3 SEED study showed that this compound monotherapy significantly reduced HbA1c levels by 1.07% over 24 weeks. nih.gov An extension of this study, the DREAM study, confirmed that this efficacy was maintained, with patients achieving a time-in-range (TIR) of 83.7% over 46 weeks. nih.gov A separate 52-week study also found a significant reduction in HbA1c of 1.03% and a notable improvement in glucose fluctuation and insulin resistance. researchgate.net

Combination Therapy: Optimizing therapeutic efficacy often involves combination therapy with other antidiabetic agents. The DAWN study, a Phase 3 trial of this compound combined with metformin, demonstrated a significant reduction in HbA1c by 1.02% and a decrease in postprandial blood glucose. nih.gov Combining agents with complementary mechanisms of action is a key strategy for achieving and maintaining glycemic targets in diverse patient populations. nih.gov

Clinical StudyTherapyKey Efficacy FindingsDuration
SEED Study This compound MonotherapySignificant reduction in HbA1c by 1.07%. nih.gov24 Weeks
DREAM Study (SEED Extension) This compound MonotherapySustained efficacy with Time-in-Range (TIR) increased to 83.7%. nih.gov46 Weeks
DAWN Study This compound + MetforminSignificant reduction in HbA1c by 1.02% and postprandial blood glucose. nih.govNot Specified
Observational Study This compound MonotherapyHbA1c reduction of 1.03%; significant improvement in glucose variability and insulin resistance. researchgate.net52 Weeks

Q & A

Q. What experimental strategies can validate this compound’s selectivity for glucokinase over other metabolic enzymes, and how might off-target effects influence trial outcomes?

  • Methodological Answer: Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to assess off-target inhibition. Use RNA-seq or proteomics in hepatocyte/β-cell lines to identify unintended pathway modulation. Cross-reference adverse event databases from Phase 1–2 trials for signals like dyslipidemia or liver enzyme elevations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.